Cas no 2171952-99-9 (2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid)

2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid
- 2171952-99-9
- 2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid
- EN300-1290398
-
- インチ: 1S/C10H12O3S/c1-7-3-4-13-9(7)6-14-5-8(2)10(11)12/h3-4H,2,5-6H2,1H3,(H,11,12)
- InChIKey: QMLYDCUCCSBOAF-UHFFFAOYSA-N
- ほほえんだ: S(CC(=C)C(=O)O)CC1=C(C)C=CO1
計算された属性
- せいみつぶんしりょう: 212.05071541g/mol
- どういたいしつりょう: 212.05071541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290398-100mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |
2171952-99-9 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1290398-500mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |
2171952-99-9 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1290398-5000mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |
2171952-99-9 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1290398-1.0g |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |
2171952-99-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1290398-2500mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |
2171952-99-9 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1290398-1000mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |
2171952-99-9 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1290398-10000mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |
2171952-99-9 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1290398-50mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |
2171952-99-9 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1290398-250mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |
2171952-99-9 | 250mg |
$840.0 | 2023-10-01 |
2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acidに関する追加情報
Professional Introduction to 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic Acid (CAS No. 2171952-99-9)
2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid, with the CAS number 2171952-99-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a unique structural arrangement, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The compound's structure includes a prop-2-enoic acid moiety linked to a sulfur-containing group, which is further substituted with a 3-methylfuran ring. This distinctive configuration makes it a promising candidate for further investigation in medicinal chemistry and bioorganic synthesis.
The chemical structure of 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid exhibits a high degree of complexity, which is reflected in its multifaceted reactivity and potential biological activities. The presence of both the carboxylic acid group and the sulfur-containing substituent suggests that this compound may exhibit properties such as acidity, basicity, and coordination capabilities with metal ions. These characteristics are particularly relevant in the context of enzyme inhibition and catalytic processes, where such functional groups often play crucial roles.
In recent years, there has been growing interest in exploring the pharmacological properties of sulfur-containing heterocycles. The 3-methylfuran moiety in this compound is particularly noteworthy, as furan derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The combination of this furan ring with the prop-2-enoic acid backbone and the sulfur substituent creates a complex molecular system that could potentially interact with biological targets in novel ways.
One of the most exciting aspects of 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid is its potential as a scaffold for drug discovery. The structural features of this compound allow for modifications at multiple sites, enabling chemists to fine-tune its properties for specific therapeutic applications. For instance, the carboxylic acid group can be used to form esters or amides, while the sulfur substituent can be further functionalized to enhance binding affinity or metabolic stability. These attributes make it an attractive candidate for designing novel inhibitors or activators of key biological pathways.
Recent studies have begun to elucidate the potential biological activities of related compounds featuring similar structural motifs. For example, researchers have reported on the synthesis and characterization of various furan-based sulfides that exhibit significant inhibitory effects on enzymes involved in cancer cell proliferation. The mechanisms of action of these compounds often involve disruption of critical signaling pathways or modulation of enzyme activity through covalent or non-covalent interactions. Given these findings, it is reasonable to hypothesize that 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid could similarly interfere with disease-related processes.
The synthesis of this compound represents a significant achievement in organic chemistry, showcasing the ability to construct complex molecules with precise control over their stereochemistry and functionality. Advanced synthetic techniques, such as cross-coupling reactions and transition-metal catalysis, have been employed to achieve the desired structural features efficiently. These methods not only facilitate the preparation of 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid but also provide valuable insights into the development of other structurally related molecules.
In conclusion, 2-( ${(3-methylfuran - 2 - yl)meth ylsulfany l }$ m ethyl ) prop - 2 - eno ic ac id ( CAS No . 217195299 - 9 ) is a promis ing compoun d with a unique structural framework that holds significant potential in pharmaceutical research . Its complex architecture and functional groups make it an ideal candidate for further exploration in drug discovery efforts aimed at addressing various diseases . As our understanding of its pharmacological properties continues to grow , this compound is likely to play an important role in the development of next-generation therapeutics . p >
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